![molecular formula C22H27N5O5 B2441782 N1-(2-(4-(dimethylamino)phenyl)-2-morpholinoethyl)-N2-(2-nitrophenyl)oxalamide CAS No. 899957-31-4](/img/structure/B2441782.png)
N1-(2-(4-(dimethylamino)phenyl)-2-morpholinoethyl)-N2-(2-nitrophenyl)oxalamide
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Description
N1-(2-(4-(dimethylamino)phenyl)-2-morpholinoethyl)-N2-(2-nitrophenyl)oxalamide, also known as DMOX, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.
Scientific Research Applications
Fluorescent Probes for Hypoxic Cells
A study developed an off-on fluorescent probe for selective detection of hypoxia or nitroreductase (NTR), using a 4-nitroimidazole moiety as a hypoxic trigger and introducing morpholine groups into the probe's scaffold. This probe, displaying high selectivity and sensitivity with no cytotoxicity, was successfully applied for imaging the hypoxic status of tumor cells, suggesting potential applications in biomedical research fields for disease-relevant hypoxia imaging (Feng et al., 2016).
Molecular Complex Formation
Research on molecular complexes revealed that compounds with dimethylaminophenyl and nitrosoaniline form a molecular complex through hydrogen bonding and π-π* interactions. This study highlights the potential for designing molecular structures with specific interaction capabilities, possibly for sensor or material science applications (Lewiński et al., 1993).
DNA-Binding Properties and Cytotoxic Activities
Two binuclear copper(II) complexes, synthesized using a related ligand structure, exhibited potent anticancer activities against human cancer cell lines and demonstrated the ability to intercalate with DNA. These findings suggest potential for developing novel anticancer agents with specific DNA-binding characteristics (Li et al., 2012).
Nitrosamine Formation Potential
A study on the formation of carcinogenic nitrosamines highlighted the potential for certain secondary amines to act as precursors to nitrosamines in water treatment processes. This research underscores the importance of monitoring and controlling nitrosamine precursors to mitigate carcinogen formation in drinking water (Wang et al., 2011).
properties
IUPAC Name |
N-[2-[4-(dimethylamino)phenyl]-2-morpholin-4-ylethyl]-N'-(2-nitrophenyl)oxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27N5O5/c1-25(2)17-9-7-16(8-10-17)20(26-11-13-32-14-12-26)15-23-21(28)22(29)24-18-5-3-4-6-19(18)27(30)31/h3-10,20H,11-15H2,1-2H3,(H,23,28)(H,24,29) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YXUJSSZSXDHMKH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C(CNC(=O)C(=O)NC2=CC=CC=C2[N+](=O)[O-])N3CCOCC3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27N5O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
441.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N1-(2-(4-(dimethylamino)phenyl)-2-morpholinoethyl)-N2-(2-nitrophenyl)oxalamide |
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